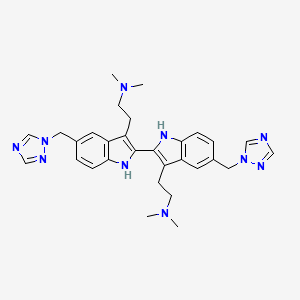
N-(4-hydroxyphenethyl)oleamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenethyl)oleamide is a compound that belongs to the family of fatty acid amides. It is structurally characterized by the presence of a hydroxyphenethyl group attached to an oleamide backbone. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenethyl)oleamide typically involves the reaction of oleic acid with 4-hydroxyphenethylamine. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using chromatographic techniques to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-hydroxyphenethyl)oleamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxyphenethyl ketone or aldehyde derivatives.
Reduction: Formation of N-(4-hydroxyphenethyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenethyl)oleamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in cellular signaling and as a modulator of biological pathways.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties, as well as its potential use in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxyphenethyl)oleamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling. For example, it may inhibit the activity of fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous fatty acid amides and subsequent activation of cannabinoid receptors. This can result in various physiological effects, including neuroprotection and anti-inflammatory responses.
Comparación Con Compuestos Similares
N-(4-hydroxyphenethyl)oleamide can be compared with other similar compounds such as:
Oleamide: A fatty acid amide known for its sleep-inducing properties.
N-palmitoylethanolamide: An endogenous lipid with anti-inflammatory and analgesic effects.
Anandamide: An endocannabinoid that binds to cannabinoid receptors and modulates various physiological processes.
Uniqueness: this compound is unique due to the presence of the hydroxyphenethyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific chemical reactions and interact with molecular targets in a manner different from other fatty acid amides.
Propiedades
Fórmula molecular |
C26H43NO2 |
|---|---|
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
(Z)-N-[2-(4-hydroxyphenyl)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(29)27-23-22-24-18-20-25(28)21-19-24/h9-10,18-21,28H,2-8,11-17,22-23H2,1H3,(H,27,29)/b10-9- |
Clave InChI |
MWHSBABGQKDUFQ-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC=C(C=C1)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-yloxy-tri(propan-2-yl)silane](/img/structure/B13838807.png)
![N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine](/img/structure/B13838818.png)
![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
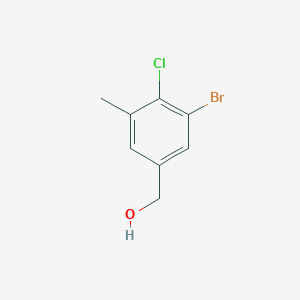
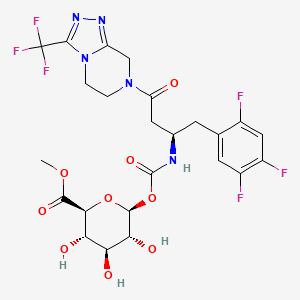
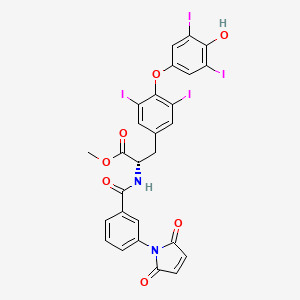
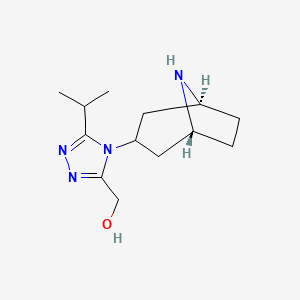
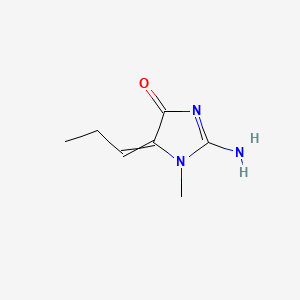
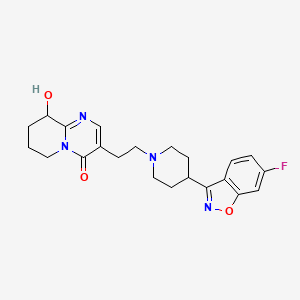
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
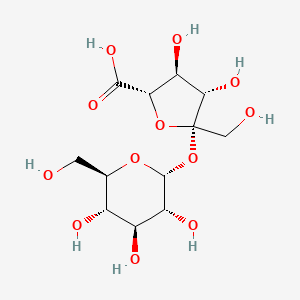

![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
